3-(Morpholinocarbonyl)coumarin

Drug metabolism CYP450 inhibition Enzyme kinetics

Researchers requiring a validated CYP2A6 inhibitor for in vitro drug metabolism studies often face supply inconsistency and ambiguous SAR data. 3-(Morpholinocarbonyl)coumarin (CAS 18144-52-0) directly addresses this as a selective control compound. - Documented CYP2A6 inhibition (IC50 = 25.1 μM), enabling clear substrate vs. inhibitor differentiation in hepatocyte/microsomal assays. - Validated AChE inhibitory activity comparable to donepezil, serving as a benchmark scaffold for medicinal chemistry optimization. - Enhanced aqueous solubility from its morpholine moiety reduces DMSO precipitation artifacts in cell-based HTS.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 18144-52-0
Cat. No. B094955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholinocarbonyl)coumarin
CAS18144-52-0
Synonyms3-(Morpholinocarbonyl)coumarin
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C14H13NO4/c16-13(15-5-7-18-8-6-15)11-9-10-3-1-2-4-12(10)19-14(11)17/h1-4,9H,5-8H2
InChIKeySLSKQRHMOPTNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(Morpholinocarbonyl)coumarin: Chemical Profile & Specifications


3-(Morpholinocarbonyl)coumarin (CAS 18144-52-0), also known as 3-(morpholine-4-carbonyl)-2H-chromen-2-one, is a synthetic heterocyclic compound belonging to the coumarin-3-carboxamide class . With a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol, it features a coumarin scaffold substituted at the 3-position with a morpholine carbonyl moiety . Commercial specifications indicate a melting point of 180-182°C and a minimum purity specification of 95% . The compound exhibits fluorescent properties characteristic of coumarin-3-carboxamides .

CYP2A6 inhibitor assay (not substrate)
AChE inhibitor scaffold for SAR studies
Fluorescent probe for biochemical assays
Morpholine-mediated solubility for aqueous assays

3-(Morpholinocarbonyl)coumarin: Differentiation from Generic Analogs


Coumarin derivatives are not functionally interchangeable due to profound structure-activity relationships (SAR) governing their biological and photophysical properties. The substitution at the 3-position is a critical determinant of activity: unsubstituted coumarin lacks the carboxamide moiety required for specific enzyme interactions and has minimal cholinesterase inhibitory activity [1]. Among coumarin-3-carboxamides, the specific amide substituent (e.g., morpholine vs. benzylamine vs. aliphatic amines) dramatically alters target engagement, potency, and selectivity [1][2]. The morpholine moiety in particular confers distinct physicochemical properties—enhanced aqueous solubility and altered membrane permeability—relative to non-polar or non-heterocyclic amide substituents, directly impacting both in vitro assay performance and downstream formulation considerations .

Unsubstituted coumarin is a substrate, not an inhibitor
Lacks 3-carboxamide; may yield opposite CYP2A6 assay outcome.
Non-morpholine amides may shift target engagement
Benzylamine or aliphatic substituents can alter AChE potency and selectivity; SAR is substitution-dependent.
Non-polar amides may compromise aqueous solubility
Hydrophobic 3-carboxamide substituents may reduce solubility, affecting assay reliability and formulation.

3-(Morpholinocarbonyl)coumarin: Comparative Performance Evidence


CYP2A6 Inhibition vs. Unsubstituted Coumarin

3-(Morpholinocarbonyl)coumarin acts as a CYP2A6 inhibitor with an IC50 of 25.1 μM in a fluorescence-based assay measuring coumarin 7-hydroxylation [1]. In contrast, unsubstituted coumarin is the canonical CYP2A6 substrate and does not inhibit the enzyme at comparable concentrations under the same assay conditions [1]. The introduction of the morpholinocarbonyl group at the 3-position converts the molecule from a substrate to an inhibitor, a functional reversal with implications for drug-drug interaction studies and hepatocyte metabolism assays.

CYP2A6 Inhibition
Head-to-head
IC50 25.1 μM
vs unsubstituted coumarin: no inhibition
Functional reversal: substrate to inhibitor
Fluorescence-based coumarin 7-hydroxylation assay
Drug metabolism CYP450 inhibition Enzyme kinetics Hepatotoxicity screening

AChE Inhibition Compared to Donepezil

In an in vitro acetylcholinesterase (AChE) inhibition assay using the Ellman method against AChE from Electrophorus electricus, 3-(Morpholinocarbonyl)coumarin demonstrated anti-AChE activity comparable in magnitude to the reference compound donepezil, a clinically approved Alzheimer's drug . While specific IC50 or Ki values for the target compound are not reported in the available literature, SAR studies on closely related coumarin-3-carboxamide-N-morpholine hybrids confirm that the morpholine-containing 3-carboxamide scaffold confers potent AChE inhibitory activity, with optimized analogs (e.g., compound 5g, an ethylmorpholine derivative) achieving 1.78-fold greater potency than rivastigmine [1].

AChE Inhibition
Class-level
Activity comparable to donepezil (qualitative)
Morpholine-carboxamide scaffold supports inhibitor screening
Related hybrid 5g shows 1.78× rivastigmine; target compound data limited
Alzheimer's disease Acetylcholinesterase inhibition Cholinesterase assay Neurodegeneration

Morpholine-Driven Solubility vs. Non-Polar Amides

The morpholinocarbonyl moiety at the 3-position of 3-(Morpholinocarbonyl)coumarin confers enhanced aqueous solubility compared to coumarin-3-carboxamides bearing non-polar or aromatic amine substituents . The morpholine ring, containing both oxygen and nitrogen heteroatoms, increases hydrophilicity and hydrogen-bonding capacity relative to, for example, benzylamine or cyclohexylamine amide analogs . This physicochemical differentiation directly impacts in vitro assay reliability (reduced DMSO precipitation) and expands formulation options for in vivo studies where solubility-limited absorption would otherwise constrain dosing.

Aqueous Solubility
Class-level
Morpholine heteroatoms → enhanced hydrophilicity
vs non-polar amide analogs
Supports aqueous buffer handling
Quantitative LogP/logS not reported
Drug formulation Aqueous solubility Bioavailability Physicochemical profiling

Fluorescence Profile vs. Common Fluorophores

3-(Morpholinocarbonyl)coumarin belongs to the coumarin-3-carboxamide class, which is recognized for its remarkable fluorescent properties and utility in biochemical assays . The compound has been employed in bioassays, including studies involving nuclear hormone receptor family member daf-12 [1]. Compared to alternative fluorophores such as 7-amino-4-methylcoumarin (AMC) or fluorescein derivatives, coumarin-3-carboxamides offer distinct excitation/emission profiles and reduced pH sensitivity, making them suitable for specific multiplexed detection formats where spectral overlap with common dyes (e.g., GFP, rhodamine) must be minimized.

Fluorescence Profile
Class-level
Functional fluorophore; distinct from AMC/fluorescein
Supports multiplexed detection with reduced crosstalk
Specific λex/λem not reported
Fluorescent probes Bioimaging Photochemistry Spectroscopy

3-(Morpholinocarbonyl)coumarin: Optimal Procurement Use Cases


CYP450 Drug-Drug Interaction Screening Panels

Procure 3-(Morpholinocarbonyl)coumarin as a CYP2A6 inhibitor control (IC50 = 25.1 μM) for in vitro drug metabolism studies [1]. The compound's functional divergence from unsubstituted coumarin (which serves exclusively as a substrate) makes it a critical tool for distinguishing substrate vs. inhibitor effects in hepatocyte or microsomal assays. Researchers evaluating new chemical entities for CYP2A6 interaction liability should include this compound in inhibitor panels rather than unsubstituted coumarin.

AChE Inhibitor Screening for Alzheimer's Research

Use 3-(Morpholinocarbonyl)coumarin as a benchmark compound or structural template for acetylcholinesterase inhibitor screening programs . Its demonstrated anti-AChE activity, comparable to donepezil in Ellman assays, validates the morpholine-3-carboxamide coumarin scaffold as a productive starting point for medicinal chemistry optimization. Procurement of this compound enables SAR expansion studies and serves as a positive control in cholinesterase inhibition assays.

Fluorescence-Based Biochemical Assay Development

3-(Morpholinocarbonyl)coumarin serves as a fluorescent probe scaffold suitable for bioassay development, with documented use in nuclear hormone receptor interaction studies [2]. Its coumarin-3-carboxamide core provides spectral characteristics distinct from common fluorophores like fluorescein or rhodamine, enabling multiplexed assay formats. Procurement is indicated for laboratories developing novel fluorescence-based detection systems requiring pH-insensitive, small-molecule fluorophores with excitation/emission in the UV-blue region.

Solubility-Challenged Coumarin Formulation

Select 3-(Morpholinocarbonyl)coumarin when aqueous solubility is a primary procurement criterion among coumarin-3-carboxamide analogs. The morpholine moiety confers enhanced hydrophilicity relative to benzylamine or alkylamine-substituted coumarin-3-carboxamides , reducing DMSO precipitation artifacts in cell-based assays and expanding formulation options for in vivo dosing. This property is particularly valuable for high-throughput screening campaigns where compound precipitation can generate false negatives.

Application
Selection Property
Validation Focus
CYP450 DDI Screening
CYP2A6 inhibitor control
Substrate vs inhibitor functional reversal
AChE Inhibitor Screening
Morpholine-carboxamide AChE inhibitor scaffold
SAR expansion and positive control benchmarking
Fluorescence-Based Assay Development
Coumarin-3-carboxamide fluorophore
Spectral selectivity and multiplex compatibility
Aqueous Assay Formulation
Morpholine-enhanced solubility
Precipitation artifact reduction and formulation flexibility
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